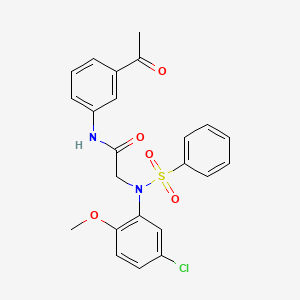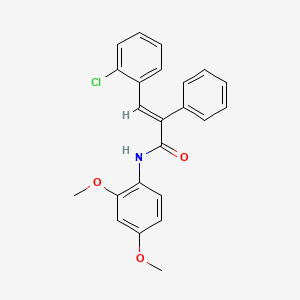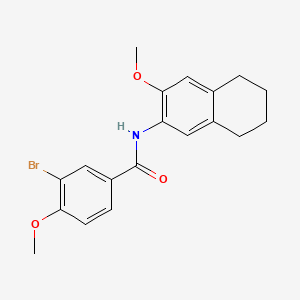![molecular formula C15H12ClFN2O3S B3543684 N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3543684.png)
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide
説明
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is a chloride ion channel that is expressed in various tissues including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR inhibitor-172 has been extensively studied as a potential therapy for cystic fibrosis, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用機序
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide inhibitor-172 selectively targets the ATP-binding site of this compound, preventing its activation and chloride ion transport. It has been shown to inhibit both wild-type and mutant this compound channels, with a higher potency for mutant channels. This compound inhibitor-172 has also been shown to inhibit other ATP-binding cassette (ABC) transporters, but with lower potency than this compound.
Biochemical and physiological effects:
This compound inhibitor-172 has been shown to increase the activity of mutant this compound channels in vitro and in vivo, leading to improved chloride ion transport and mucus clearance in the lungs of cystic fibrosis patients. It has also been shown to inhibit the activity of wild-type this compound channels, which may have implications for its use as a therapeutic agent. This compound inhibitor-172 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapy for cystic fibrosis.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide inhibitor-172 has several advantages for use in lab experiments. It is a potent and selective inhibitor of this compound, making it a valuable tool for investigating the function of this compound in normal and diseased states. Its selectivity and potency also make it a valuable tool for investigating the physiological and pathophysiological roles of other ABC transporters. However, this compound inhibitor-172 has limitations for use in lab experiments. Its inhibitory effects on wild-type this compound channels may complicate its use as a therapeutic agent, and its effects on other ABC transporters may confound experimental results.
将来の方向性
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide inhibitor-172 has several potential future directions for scientific research. It may be further developed as a therapy for cystic fibrosis, either alone or in combination with other therapies. It may also be used as a tool to investigate the physiological and pathophysiological roles of this compound and other ABC transporters in various tissues and disease states. Finally, it may be further optimized for potency and selectivity, or modified to improve its pharmacokinetic properties for use as a therapeutic agent.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide inhibitor-172 has been extensively studied as a potential therapy for cystic fibrosis. It has been shown to increase the activity of mutant this compound channels in vitro and in vivo, leading to improved chloride ion transport and mucus clearance in the lungs of cystic fibrosis patients. This compound inhibitor-172 has also been used as a tool to study the physiological and pathophysiological roles of this compound in various tissues and disease states. Its selectivity and potency make it a valuable tool for investigating the function of this compound in normal and diseased states.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3S/c16-13-7-11(3-6-14(13)17)18-15(20)9-23-8-10-1-4-12(5-2-10)19(21)22/h1-7H,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLASQJFHGRQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3543614.png)

![5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3543621.png)
![N~1~-benzyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3543624.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-(4-methylbenzyl)methanesulfonamide](/img/structure/B3543640.png)

![1-[({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetyl]-4-phenylpiperazine](/img/structure/B3543647.png)

![5-[4-(dimethylamino)benzylidene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3543666.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-cycloheptylbenzamide](/img/structure/B3543674.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B3543694.png)
![ethyl 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3543699.png)